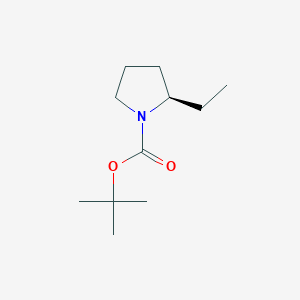

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

描述

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 1) and an ethyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₁NO₂, and it is identified by CAS number 876617-06-0 . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its stereochemical specificity and moderate lipophilicity for drug design and synthesis. The Boc group enhances stability during synthetic processes, while the ethyl substituent influences steric and electronic properties, affecting reactivity and target interactions .

属性

IUPAC Name |

tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPIUFHZDRAHKC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730931 | |

| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876617-06-0 | |

| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate with a Grignard reagent or organolithium reagent. For example, a mixture of copper(I) iodide and diethyl ether is added dropwise to a solution of methyllithium in diethyl ether at low temperatures (0-5°C). This is followed by the addition of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate in dichloromethane, and the reaction is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Mechanistic Insight : Deprotection of the Boc group proceeds via acid-catalyzed cleavage of the carbamate, generating a secondary amine . N-alkylation exploits the nucleophilicity of the deprotected amine .

Oxidation Reactions

The ethyl side chain and pyrrolidine ring are susceptible to oxidation:

-

Key Observation : Oxidation of the ethyl group selectively generates a ketone without ring opening . N-Oxide formation retains stereochemistry at the α-carbon .

Reduction Reactions

The carbamate and ethyl groups participate in reduction:

-

Stereochemical Impact : LiAlH₄ reduction of the carbamate proceeds with retention of configuration at the chiral center .

Cross-Coupling Reactions

The ethyl side chain enables C–H functionalization via transition-metal catalysis:

-

Mechanism : Ir-photocatalyzed HAT (hydrogen atom transfer) generates a radical intermediate, which undergoes Ni-mediated cross-coupling .

Ring-Opening and Rearrangement

Under harsh conditions, the pyrrolidine ring undergoes rearrangements:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-mediated ring expansion | HCl, EtOH, 80°C | Azepane derivative | 40% | |

| Thermal Curtius rearrangement | Heat, toluene | Isocyanate intermediate | Not isolated |

科学研究应用

Chemistry

- Intermediate in Organic Synthesis :

-

Chemical Reactions :

- The compound can undergo various chemical reactions including:

- Oxidation to form N-oxides.

- Reduction to yield secondary amines.

- Nucleophilic substitution , where the tert-butyl group can be replaced by other functional groups.

- The compound can undergo various chemical reactions including:

Biology

- Biological Activity :

- Enzyme Mechanisms :

Medicine

- Drug Development :

- Therapeutic Applications :

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on serotonin receptor activity. Results indicated a significant modulation of receptor activity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Synthesis of Chiral Compounds

Research focused on synthesizing various chiral compounds using this compound as a precursor demonstrated high yields and selectivity, showcasing its utility in pharmaceutical chemistry.

Summary Table of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, fine chemicals |

| Biology | Modulation of neurotransmitter systems | Research on mood disorders |

| Medicine | Drug development | Neurological and psychiatric treatments |

作用机制

The mechanism of action of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects, depending on the specific application .

相似化合物的比较

Structural and Functional Comparison with Analogues

Key Structural Features and Substituent Effects

The compound’s structural analogues differ primarily in substituent type and position, leading to variations in physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Detailed Analysis

a. Ethyl vs. Methyl Substituents

- This compound : The ethyl group increases lipophilicity (logP ~2.1) compared to methyl, enhancing membrane permeability in drug candidates. However, it introduces moderate steric hindrance, which may slow Boc deprotection under acidic conditions .

- (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate : The methyl group reduces steric bulk, facilitating faster deprotection (e.g., with HCl/dioxane) and lower molecular weight (MW: 201.3 vs. 215.3 for ethyl) .

b. Spiro and Diazaspiro Derivatives

- The diaza (dual nitrogen) system allows for diverse hydrogen-bonding interactions, useful in kinase inhibitors .

c. Functionalized Derivatives

- (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: The ethylaminomethyl group introduces a secondary amine, enabling conjugation with carbonyl-containing moieties (e.g., in prodrugs) .

- tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate : The azide group supports click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition) but poses explosion risks, requiring stringent safety protocols .

生物活性

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Molecular Information

- Molecular Formula : C11H21NO2

- Molecular Weight : 199.29 g/mol

- CAS Number : 59070238

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. It has been shown to modulate the activity of certain receptors, including:

- Serotonin Receptors : Influences mood and anxiety-related behaviors.

- Dopamine Receptors : May play a role in reward pathways and motor control.

Pharmacological Studies

Recent studies have investigated the compound's effects on various biological systems:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

A study published in Frontiers in Pharmacology highlighted the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The compound significantly improved motor functions and reduced dopaminergic neuron loss compared to control groups .

Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as an alternative treatment option .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Using starting materials such as ethylamine and tert-butyl acrylate.

- Carboxylation : Introducing the carboxylic acid functional group through reactions with carbon dioxide or related reagents.

Derivatives and Modifications

Research into derivatives of this compound has yielded compounds with enhanced biological activity. For instance, modifications at the nitrogen atom have led to increased receptor binding affinity .

Data Summary Table

常见问题

Q. How can researchers verify the identity and purity of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate after synthesis?

To confirm identity, use NMR spectroscopy to analyze characteristic peaks (e.g., tert-butyl group at ~1.4 ppm and pyrrolidine ring protons between 1.5–3.5 ppm). For purity, HPLC with a reverse-phase C18 column (acetonitrile/water mobile phase) is recommended. Cross-reference with literature data for stereochemical confirmation, as improper handling can lead to racemization . Mass spectrometry (MS) can validate molecular weight (e.g., molecular ion peak at m/z 215.293 for C₁₁H₂₁NO₃) .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, and strong acids/bases, as the tert-butyl carbamate group is labile under acidic conditions . Stability tests under varying temperatures (e.g., 4°C, 25°C) should be conducted to assess degradation kinetics.

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves stereoselective alkylation of a pyrrolidine precursor. For example:

- React (R)-pyrrolidine-2-carboxylic acid with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–20°C, using DMAP and triethylamine as catalysts .

- Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the Boc-protected product. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can researchers assess the compound’s solubility for use in reaction media?

Perform solubility screens in common solvents (e.g., DCM, THF, ethanol) using UV-Vis spectroscopy or gravimetric analysis. The compound is typically lipophilic due to the tert-butyl group, favoring organic solvents. For aqueous compatibility, co-solvents like DMSO may be required .

Q. What safety precautions are critical when handling this compound?

Use fume hoods , nitrile gloves, and safety goggles. Avoid inhalation/contact, as pyrrolidine derivatives can irritate mucous membranes. In case of exposure, rinse thoroughly with water and seek medical advice. Consult safety data sheets (SDS) for specific toxicological data (e.g., acute toxicity LD₅₀ values if available) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved during structural elucidation?

If diastereomers are suspected, employ chiral HPLC or X-ray crystallography (using SHELXL software for refinement) to confirm absolute configuration . For ambiguous NOE correlations, variable-temperature NMR (VT-NMR) or isotopic labeling (²H, ¹³C) can clarify conformational dynamics .

Q. What mechanistic insights guide the optimization of nucleophilic substitutions at the pyrrolidine ring?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, ethyl group orientation affects steric hindrance during alkylation. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) can identify rate-limiting steps .

Q. How can computational tools predict the compound’s reactivity in catalytic asymmetric reactions?

Use molecular dynamics (MD) simulations to study interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Software like Gaussian or Schrödinger Suite can optimize transition-state geometries and calculate enantiomeric excess (ee) .

Q. What strategies are effective for synthesizing biologically active derivatives (e.g., fluorinated analogs)?

Q. How should researchers address contradictions in reaction yields reported across studies?

Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。